![molecular formula C19H19ClN2O B1430003 3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride CAS No. 1432680-62-0](/img/structure/B1430003.png)
3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride
Overview
Description
3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride is a chemical compound with the CAS Number: 1432680-62-0 . Its molecular weight is 326.83 . The IUPAC name for this compound is 3-((4-(1,2,3,6-tetrahydropyridin-4-yl)phenoxy)methyl)benzonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H18N2O.ClH/c20-13-15-2-1-3-16(12-15)14-22-19-6-4-17(5-7-19)18-8-10-21-11-9-18;/h1-8,12,21H,9-11,14H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Chemical Properties
3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride is involved in advanced chemical synthesis processes, such as the unsymmetrical Hantzsch reaction, which is crucial for developing potassium-channel openers. This reaction is optimized for yield and impurity control, demonstrating its importance in the synthesis of complex organic molecules for potential therapeutic uses (Hopes, Parker, & Patel, 2006).
Antimicrobial Activity
Compounds derived from benzonitrile, including those with a tetrahydropyridinyl structure, have been studied for their antimicrobial properties. Such compounds exhibit significant activity against various fungal and bacterial strains, highlighting their potential in developing new antimicrobial agents (Hunashal, Satyanarayana, & Maddi, 2012).
Material Science and Sensing Applications
In the field of materials science, derivatives of benzonitrile are used to synthesize novel phthalocyanines with unique electrochemical and sensing properties. These compounds are investigated for their potential in gas sensing and as materials for electrocatalytic applications, showcasing the versatility of benzonitrile derivatives in developing advanced functional materials (Gümrükçü et al., 2011).
Organic Electronics and Liquid Crystals
Benzonitrile derivatives, through their structural diversity and electronic properties, contribute to the synthesis of liquid crystalline materials with potential applications in organic electronics and display technologies. Their photophysical properties are tuned for optimal performance, leading to materials that exhibit desirable liquid crystalline behavior and luminescent properties (Ahipa et al., 2014).
Drug Discovery and Development
In drug discovery, the structural motifs present in 3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride serve as key intermediates or scaffolds for the development of novel therapeutic agents. These compounds are involved in the synthesis of selective androgen receptor modulators (SARMs), highlighting their role in creating drugs with specific biological activities (Aikawa et al., 2017).
properties
IUPAC Name |
3-[[4-(1,2,3,6-tetrahydropyridin-4-yl)phenoxy]methyl]benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c20-13-15-2-1-3-16(12-15)14-22-19-6-4-17(5-7-19)18-8-10-21-11-9-18;/h1-8,12,21H,9-11,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZODQDQJXOREP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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